molecular formula C16H12N4O B7456136 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole

Cat. No.: B7456136
M. Wt: 276.29 g/mol
InChI Key: RRJABLIZWSORHR-UHFFFAOYSA-N
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Description

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzimidazole derivatives with 3-phenyl-1,2,4-oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Uniqueness: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-2-6-12(7-3-1)16-18-15(21-19-16)10-20-11-17-13-8-4-5-9-14(13)20/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJABLIZWSORHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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